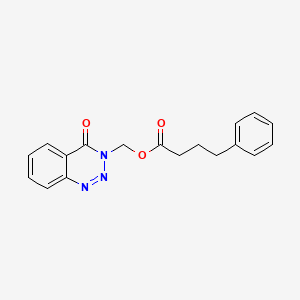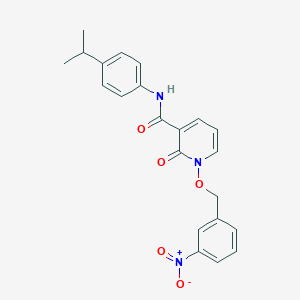
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate, also known as KMUP-1, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate is not fully understood, but it is believed to involve the activation of the adenosine A1 receptor and the inhibition of the NMDA receptor. This leads to a decrease in glutamate release and a reduction in excitotoxicity, which can contribute to neuroprotection and anti-inflammatory effects.
In cardiovascular research, this compound has been found to activate the ATP-sensitive potassium channel and to inhibit the L-type calcium channel, which can contribute to its vasodilatory and anti-arrhythmic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including:
- Neuroprotection: this compound has been shown to protect against neuronal damage and death in animal models of ischemic stroke and traumatic brain injury. It has also been found to have anti-inflammatory effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Vasodilation: this compound has been found to have vasodilatory effects, which can contribute to its potential applications in cardiovascular research.
- Anti-arrhythmic effects: this compound has been found to have anti-arrhythmic effects in animal models of ventricular arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate is its potential as a neuroprotective agent in animal models of ischemic stroke and traumatic brain injury. It also has potential applications in cardiovascular research due to its vasodilatory and anti-arrhythmic effects.
One limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. It also has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully known.
Direcciones Futuras
There are several potential future directions for research on (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate, including:
- Further studies on its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Studies on its potential applications in other areas of neuroscience research, such as traumatic brain injury and spinal cord injury.
- Further studies on its vasodilatory and anti-arrhythmic effects in cardiovascular research.
- Studies on its safety and efficacy in human clinical trials.
Métodos De Síntesis
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate can be synthesized using a multi-step process that involves the reaction of benzotriazole with butyl acrylate, followed by reduction with lithium aluminum hydride, and finally esterification with 4-phenylbutyric acid. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate has been found to have potential applications in scientific research, particularly in the fields of neuroscience and cardiovascular research. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as anti-inflammatory effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cardiovascular research, this compound has been found to have vasodilatory effects and to protect against cardiac ischemia-reperfusion injury. It has also been shown to have anti-arrhythmic effects in animal models of ventricular arrhythmias.
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(12-6-9-14-7-2-1-3-8-14)24-13-21-18(23)15-10-4-5-11-16(15)19-20-21/h1-5,7-8,10-11H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBZLYOPWWRHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)


![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)


![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)
![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)